molecular formula C7H12ClN3O B1390278 2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride CAS No. 1185011-85-1

2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride

Cat. No.: B1390278
CAS No.: 1185011-85-1
M. Wt: 189.64 g/mol
InChI Key: LOJUTGVREHPKTL-UHFFFAOYSA-N
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Description

2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride (CAS 1185011-85-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a piperidine ring fused with a 1,3,4-oxadiazole moiety, a privileged structure known for its notable stability and enhanced bioavailability . The 1,3,4-oxadiazole ring acts as a bioisostere for carboxylic acids, esters, and carboxamides, improving metabolic stability and the pharmacokinetic profile of lead compounds . The hydrochloride salt form improves aqueous solubility, facilitating handling and formulation in biological assay systems. This compound serves as a versatile scaffold with a broad spectrum of reported pharmacological activities. Researchers value its potential in developing new agents with antimicrobial, anti-inflammatory, antiviral, and antitumor properties . Its synthetic versatility allows for further functionalization, making it a key intermediate in lead optimization and structure-activity relationship (SAR) studies aimed at developing tailored pharmacological profiles . As such, it is a valuable building block for constructing novel molecules for high-throughput screening and hit-to-lead campaigns in pharmaceutical and agrochemical research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJUTGVREHPKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine Carboxylate Intermediate

  • Starting materials : Ethyl isonipecotate (a piperidine derivative) and an aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride).
  • Reaction conditions : Conducted in aqueous medium at pH 9.0, maintained by sodium carbonate solution, at room temperature.
  • Process : Gradual addition of sulfonyl chloride to ethyl isonipecotate solution with stirring for 3–4 hours.
  • Outcome : Formation of ethyl 1-(4-tosyl)piperidin-4-carboxylate as a white amorphous solid with high yield (~89%) and melting point around 70–72 °C.

This step introduces the sulfonyl protecting group on the piperidine nitrogen, facilitating further transformations.

Conversion to Piperidin-4-carbohydrazide

  • Reagents : Hydrazine hydrate (80%) in methanol.
  • Conditions : Reflux for 4–5 hours.
  • Procedure : The ester intermediate is dissolved in methanol, hydrazine hydrate is added dropwise, and the mixture is refluxed.
  • Product : 1-(4-tosyl)piperidin-4-carbohydrazide, isolated as a white crystalline solid with ~91% yield and melting point 128–130 °C.

This hydrazide is a crucial precursor for oxadiazole ring formation.

Cyclization to Form 1,3,4-Oxadiazol-2-thiol Derivative

  • Reagents : Carbon disulfide (CS2) and potassium hydroxide (KOH).
  • Conditions : Reflux in methanol for 5–6 hours.
  • Procedure : The carbohydrazide is dissolved in methanol, KOH and CS2 are added, and the mixture is refluxed. After completion, acidification with dilute HCl precipitates the oxadiazole-thiol compound.
  • Product : 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol, obtained as an off-white amorphous solid with ~87% yield and melting point 230–233 °C.

This step forms the characteristic 1,3,4-oxadiazole ring fused with the piperidine moiety.

Functionalization to Obtain 2-Oxadiazol-2-yl-piperidine Derivatives

  • Reagents : Alkyl or aralkyl halides.
  • Catalyst/Base : Sodium hydride (NaH) in N,N-dimethylformamide (DMF).
  • Conditions : Stirring at room temperature for 3–4 hours.
  • Procedure : The oxadiazole-thiol intermediate is dissolved in DMF, treated with NaH to deprotonate the thiol, then reacted with alkyl halides to substitute the sulfur atom.
  • Product : S-substituted oxadiazole derivatives with piperidine moiety.

This step allows structural diversification by varying the alkyl or aralkyl substituents.

Formation of Hydrochloride Salt

  • After purification, the free base form of 2-oxadiazol-2-yl-piperidine derivatives can be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This salt formation enhances compound stability, crystallinity, and solubility, which are important for pharmaceutical applications.

Summary Table of Key Synthetic Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Ethyl isonipecotate + p-toluenesulfonyl chloride Aqueous Na2CO3, pH 9, RT, 3–4 h Ethyl 1-(4-tosyl)piperidin-4-carboxylate 89 Sulfonyl protection on piperidine N
2 Ethyl 1-(4-tosyl)piperidin-4-carboxylate Hydrazine hydrate, MeOH, reflux 4–5 h 1-(4-tosyl)piperidin-4-carbohydrazide 91 Hydrazide formation
3 Carbohydrazide CS2, KOH, MeOH, reflux 5–6 h 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol 87 Oxadiazole ring cyclization
4 Oxadiazole-thiol intermediate NaH, DMF, alkyl/aralkyl halides, RT, 3–4 h S-substituted oxadiazole-piperidine derivatives Variable Thiol substitution for diversification
5 Free base derivatives HCl in suitable solvent Hydrochloride salt form Quantitative Salt formation for stability

Research Findings and Analytical Data

  • Spectral characterization : The intermediates and final compounds are confirmed by IR, ^1H-NMR, and mass spectrometry.
    • IR bands characteristic of oxadiazole ring (C=N stretching ~1640–1650 cm⁻¹).
    • Thiol S-H stretching (~2520 cm⁻¹) in intermediate compounds.
    • ^1H-NMR signals corresponding to aromatic and piperidine protons consistent with expected structures.
  • Yields : High yields (above 85%) are typical for each step, indicating efficient synthetic protocols.
  • Purity and crystallinity : Melting points and recrystallization confirm compound purity.
  • Biological relevance : These compounds have been evaluated for enzyme inhibitory activities (e.g., lipoxygenase, acetylcholinesterase) and antibacterial properties, demonstrating the importance of the synthetic methods in medicinal chemistry.

Alternative Synthetic Routes and Variations

  • Some studies use aroyl hydrazines and carbon disulfide in ethanol with potassium hydroxide to form oxadiazole-thione intermediates, followed by Mannich-type reactions with substituted piperidines to generate derivatives.
  • Variations include different sulfonyl protecting groups or direct N-substitution on the piperidine ring prior to oxadiazole formation.
  • Large-scale production processes emphasize the need for optimized reaction conditions, such as controlled pH, temperature, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce piperidine derivatives with reduced nitrogen functionalities.

Scientific Research Applications

Scientific Research Applications

1. Anticonvulsant Activity
Research indicates that compounds containing oxadiazole structures often exhibit anticonvulsant properties. Studies on related compounds suggest that 2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride may modulate ion channels that are crucial for neuronal excitability. This opens avenues for its potential use in treating epilepsy and other seizure disorders.

2. Anti-inflammatory Effects
The oxadiazole scaffold has been associated with anti-inflammatory activities. Investigations into the mechanism of action could reveal how this compound interacts with inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

3. Biological Probes
Due to its unique structure, this compound can be utilized as a chemical probe to study specific biological processes. By tagging pathways or molecules selectively, researchers can gain insights into cellular functions and disease mechanisms.

4. Drug Discovery
The piperidine ring's ability to interact with various biological targets makes this compound a candidate for drug development. Its unique structural features could lead to the discovery of new ligands for receptors or enzymes involved in disease processes.

Comparative Analysis with Related Compounds

A comparison of this compound with similar oxadiazole derivatives highlights its unique features:

Compound NameStructureUnique Features
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochlorideStructureDifferent oxadiazole isomer
2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochlorideStructureMethyl substituent on the phenyl ring
4-(5-Methyl-[1,2,4]oxadiazol-3-yl)piperidine hydrochlorideStructureMethyl substitution alters electronic properties

This table illustrates how variations in structure can lead to different biological activities and pharmacological profiles.

Case Studies

Several studies have explored the applications of oxadiazole derivatives in drug development:

Study on Anticonvulsant Activity :
A recent study demonstrated that a related oxadiazole derivative showed significant anticonvulsant activity in animal models. The findings suggest that modifications to the oxadiazole structure could enhance efficacy against seizures.

Investigation of Anti-inflammatory Properties :
Another study focused on an oxadiazole compound's ability to inhibit pro-inflammatory cytokines in vitro. This research indicates that similar compounds could be developed into anti-inflammatory agents targeting specific pathways involved in chronic inflammation.

Mechanism of Action

The mechanism of action of 2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or interfere with viral replication processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural differences and properties of 2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride and its analogs:

Compound Name CAS Number Chemical Formula Key Substituents Physicochemical Notes
This compound Not explicitly provided Likely C₇H₁₁ClN₃O Piperidine linked to 1,3,4-oxadiazole Hydrochloride salt enhances solubility; basic piperidine improves membrane permeability
2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 1211196-88-1 C₁₀H₁₈ClN₃O Isopropyl group on oxadiazole Increased lipophilicity due to alkyl chain; potential for enhanced CNS penetration
4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 87484-94-4 C₁₃H₂₁ClN₃O₃ Methoxy and tetrahydropyran groups Polar substituents may reduce blood-brain barrier penetration but improve water solubility
2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride 1221724-96-4 C₇H₁₂ClN₃O Unsubstituted oxadiazole Simpler structure; lower molecular weight may favor renal excretion
Antifungal and Herbicidal Activity
  • 1,3,4-Oxadiazole thioether derivatives (e.g., compound 5g in ) exhibit fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL). The bromobenzylthio group enhances binding to succinate dehydrogenase (SDH) via hydrophobic interactions and hydrogen bonding .
  • This compound lacks thioether groups, which may reduce direct fungicidal efficacy but could offer alternative mechanisms due to the piperidine’s basicity.
Anti-inflammatory Activity
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () showed 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin. Bulky aromatic substituents likely contribute to cyclooxygenase (COX) inhibition .
  • The target compound’s piperidine moiety may modulate inflammation via different targets, such as histamine or serotonin receptors, though this requires validation.
Antimicrobial Activity
  • Carbazole-oxadiazole hybrids () demonstrated structural similarity to nociceptive receptor ligands and cyclotransferase inhibitors. The piperidine-oxadiazole scaffold could similarly target bacterial enzymes or efflux pumps .

Electronic and Binding Properties

  • 1,3,4-Thiadiazole analogs () replace oxygen with sulfur, increasing electron density and altering binding modes. For example, thiadiazole derivatives showed anticonvulsant activity via interactions with benzothiazole domains .
  • The oxadiazole’s electron-deficient ring in the target compound may favor interactions with nucleophilic residues in enzymatic active sites, such as those in SDH or microbial proteases .

Key Research Findings and Implications

  • Structural Flexibility : Substituents on the oxadiazole ring (e.g., alkyl, aryl, or heterocyclic groups) significantly modulate bioactivity. For instance, halogenated benzyl groups enhance pesticidal activity , while methoxy groups improve solubility .
  • Piperidine’s Role : The piperidine moiety’s basicity can enhance solubility and bioavailability, making it advantageous for oral drug formulations .
  • Comparative Limitations: The absence of thioether or bulky aromatic groups in the target compound may limit its direct fungicidal or anti-inflammatory potency compared to analogs. However, its unique structure could offer novel mechanisms of action.

Biological Activity

The compound 2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride is a derivative of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an oxadiazole ring fused with a piperidine moiety. This unique structure contributes to its pharmacological properties, enhancing solubility and binding affinity to various biological targets. The molecular formula is Cx_{x}Hy_{y}ClNz_{z}On_{n}, with a molecular weight that varies based on substituents.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : Compounds with oxadiazole structures have shown inhibitory effects on various enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression. For instance, derivatives have been reported to exhibit IC50_{50} values in the nanomolar range against HDACs .
  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects against several cancer cell lines. In vitro studies revealed IC50_{50} values as low as 15.63 µM against the MCF-7 breast cancer cell line . Such activity is often linked to the induction of apoptosis through pathways involving p53 and caspase activation .
  • Antimicrobial Properties : Oxadiazole derivatives have also been evaluated for their antimicrobial activities. Some studies indicate effectiveness against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and fluconazole .

Anticancer Efficacy

A pivotal study investigated the anticancer potential of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives. These compounds exhibited significant cytotoxicity against prostate cancer cells (DU-145) with an IC50_{50} value of 120 nM. The mechanism was confirmed as a tubulin inhibitor through biochemical assays .

Antimicrobial Activity

Research has highlighted the antimicrobial efficacy of oxadiazole derivatives against various pathogens. One study reported that certain derivatives exhibited MIC values as low as 0.04 µM against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for resistant strains .

Comparative Analysis of Biological Activities

Activity Type IC50_{50} Values Target Cell Lines/Organisms Reference
Anticancer15.63 µMMCF-7 (Breast Cancer)
Antimicrobial0.04 µMMycobacterium tuberculosis
HDAC InhibitionNanomolar rangeVarious Cancer Cell Lines
Tubulin Inhibition120 nMDU-145 (Prostate Cancer)

Q & A

Q. Q1. What are the recommended safety protocols for handling 2-[1,3,4]oxadiazol-2-yl-piperidine hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation .
  • First Aid:
    • Skin Contact: Immediately rinse with water for ≥15 minutes; remove contaminated clothing. Seek medical attention if irritation persists .
    • Inhalation: Move to fresh air; administer oxygen if breathing is difficult. Consult poison control or a physician .
  • Storage: Store at room temperature (RT) in a tightly sealed container, away from moisture and oxidizing agents .

Q. Q2. How can researchers verify the purity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min. Monitor UV absorbance at 254 nm .
    • Mass Spectrometry (MS): Confirm molecular ion peaks at m/z 189.64 (C₇H₁₂ClN₃O) and validate fragmentation patterns against PubChem CID 47002154 .
  • Residual Solvent Analysis: Follow USP guidelines using gas chromatography (GC) with flame ionization detection (FID) .

Q. Q3. What synthetic routes are commonly employed to prepare 2-[1,3,4]oxadiazol-2-yl-piperidine derivatives?

Methodological Answer:

  • Key Steps:
    • Oxadiazole Ring Formation: React piperidine-2-carboxylic acid with thiosemicarbazide under acidic conditions (e.g., POCl₃) to form the 1,3,4-oxadiazole core .
    • Hydrochloride Salt Formation: Precipitate the free base with HCl gas in anhydrous ether, followed by recrystallization in ethanol .
  • Yield Optimization: Use microwave-assisted synthesis (100°C, 30 min) to improve reaction efficiency and reduce by-products .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Methodological Answer:

  • Solubility Profiling:
    • Phase-Solubility Studies: Use the Higuchi and Connors method with solvents like DMSO, methanol, and PBS (pH 7.4) at 25°C. Centrifuge suspensions at 10,000 rpm for 15 min and quantify supernatant via UV-Vis .
    • Data Reconciliation: Account for polymorphic forms by characterizing crystals via X-ray diffraction (e.g., compare with Acta Crystallographica Section E data for analogous oxadiazole-piperidine structures) .

Q. Q5. What strategies mitigate by-product formation during the synthesis of this compound?

Methodological Answer:

  • By-Product Identification:
    • Use LC-MS/MS to detect intermediates (e.g., uncyclized thiosemicarbazide adducts) and optimize reaction time/temperature .
  • Purification Techniques:
    • Column Chromatography: Employ silica gel (ethyl acetate/hexane, 3:7) to separate oxadiazole derivatives from piperidine precursors .
    • Crystallization: Use ethanol/water (70:30) to isolate high-purity hydrochloride salts (>99%) .

Q. Q6. How should researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against acetylcholinesterase (AChE) using Ellman’s method (412 nm, DTNB reagent) .
    • Cytotoxicity: Use MTT assay on HEK-293 cells with IC₅₀ determination via nonlinear regression (GraphPad Prism) .
  • Metabolite Profiling: Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via UPLC-QTOF-MS .

Q. Q7. What advanced analytical methods validate the stereochemical stability of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to resolve enantiomers. Confirm retention times against racemic standards .
  • Circular Dichroism (CD): Compare CD spectra of synthesized batches to ensure no racemization during storage .

Data Interpretation and Regulatory Compliance

Q. Q8. How can researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

  • DSC Analysis: Perform differential scanning calorimetry (heating rate: 10°C/min, N₂ atmosphere) to determine exact melting points and detect polymorphic transitions .
  • Literature Cross-Validation: Compare data with structurally similar compounds (e.g., 4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, CAS 1803562-39-1) .

Q. Q9. What regulatory guidelines apply to the use of this compound in preclinical studies?

Methodological Answer:

  • ICH Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products .
  • Impurity Profiling: Follow USP monographs for related substances (e.g., limit of ≤0.5% for any single impurity via HPLC area normalization) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride
Reactant of Route 2
2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride

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